![molecular formula C18H15N5 B2794411 1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 683795-74-6](/img/structure/B2794411.png)
1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
“1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring and a benzimidazole ring . The imidazole ring is known as 1, 3-diazole and contains two nitrogen atoms . The benzimidazole nucleus is a structural isoster of naturally occurring nucleotides .Scientific Research Applications
Antitumor Applications
Compounds structurally related to benzimidazole-pyrimidine conjugates have demonstrated marked potency as antitumor agents. Evaluation against twelve cell lines, including cervical carcinoma, ovarian carcinoma, CNS cancer, non-small lung cancer, and leukemia, among others, revealed their significant antitumor activity, comparing favorably with known anticancer drugs (Abdel-Mohsen et al., 2010).
Antimicrobial and Anti-inflammatory Activities
A series of benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds showed appreciable activity against standard drugs, suggesting their potential as novel agents in treating infectious and inflammatory diseases (Anisetti & Reddy, 2017).
Antioxidant Activities
New benzimidazole-based compounds have been synthesized and assessed for their antioxidant properties. The studies indicated that certain derivatives possess high antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases (Bassyouni et al., 2012).
Synthesis of Chemical Structures
Benzimidazole derivatives have also played a crucial role in the synthesis of novel chemical structures with potential biological activities. For instance, the synthesis of new benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives through an eco-friendly method has been reported, offering a valuable addition to the pool of compounds with potential pharmacological properties (Basyouni et al., 2019).
Photophysical Studies
Furthermore, the photophysical properties of novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles have been explored, revealing positive emission solvatochromism and aggregation-induced emission. These properties suggest their potential application in the development of new fluorophores for biochemical and medical research (Fedotov et al., 2022).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA structures .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
1-imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-2-5-13-10-17(22-9-8-20-12-22)23-16-7-4-3-6-15(16)21-18(23)14(13)11-19/h3-4,6-10,12H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDMGUHTSHEJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C=CN=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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